molecular formula C14H16ClF3N4O2S B2525935 4-chloro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 2034267-75-7

4-chloro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2525935
CAS No.: 2034267-75-7
M. Wt: 396.81
InChI Key: HUGPEIJHTCOLCJ-UHFFFAOYSA-N
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Description

4-Chloro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound characterized by its chloro, trifluoromethyl, and triazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazole ring1{N -[7-Chloro-4-[4-(phenoxymethyl)-1 H -1,2,3-triazol-1-yl]quinoline ...](https://www.mdpi.com/1422-8599/2021/2/M1213). This reaction forms the triazole ring by reacting an azide with an alkyne in the presence of a copper catalyst[{{{CITATION{{{_1{N -7-Chloro-4-[4-(phenoxymethyl)-1 H -1,2,3-triazol-1-yl]quinoline ....

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. The process would also involve rigorous purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of different sulfonamide derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the inhibition or activation of certain biological processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include other sulfonamides and triazole derivatives, which may have different biological activities and applications. Some examples of similar compounds are:

  • Sulfonamide antibiotics: Used in the treatment of bacterial infections.

  • Triazole antifungals: Used in the treatment of fungal infections.

  • Trifluoromethyl compounds: Known for their stability and unique chemical properties.

Properties

IUPAC Name

4-chloro-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClF3N4O2S/c1-9(2)13(8-22-19-5-6-20-22)21-25(23,24)10-3-4-12(15)11(7-10)14(16,17)18/h3-7,9,13,21H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGPEIJHTCOLCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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